molecular formula C20H23N3O3 B2537183 1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894005-75-5

1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No. B2537183
CAS RN: 894005-75-5
M. Wt: 353.422
InChI Key: SSFCJYBKRHVNBM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as MPX, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

Compounds structurally related to "1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea" have been explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists. The optimization of these molecules has led to the identification of highly potent compounds demonstrating significant in vitro activity. This research illustrates the potential therapeutic applications of these compounds in targeting obesity and other metabolic disorders by modulating the NPY5 receptor pathway (Fotsch, et al., 2001).

Analytical Chemistry Applications

Another domain of application is in analytical chemistry, where related urea derivatives have been used as internal standards in mass spectrometry. For instance, the synthesis of deuterium-labeled compounds provides a method for the accurate quantification of drug molecules in pharmacokinetic studies. This research underscores the importance of such compounds in enhancing the precision of drug monitoring and analysis (Liang, et al., 2020).

Corrosion Inhibition

Compounds with the urea moiety have shown effectiveness as corrosion inhibitors, representing a significant application in materials science. These molecules exhibit good performance in preventing mild steel corrosion in acidic solutions, highlighting their potential in industrial applications where corrosion resistance is crucial (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-18-9-7-15(8-10-18)11-12-21-20(25)22-16-13-19(24)23(14-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFCJYBKRHVNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

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